molecular formula C11H7Br2N3O4 B14153901 N,N'-di-(5-bromo-2-furoyl)guanidine CAS No. 62120-12-1

N,N'-di-(5-bromo-2-furoyl)guanidine

Cat. No.: B14153901
CAS No.: 62120-12-1
M. Wt: 405.00 g/mol
InChI Key: LKAFVFNHRWUAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Di-(5-bromo-2-furoyl)guanidine is a synthetic guanidine derivative characterized by two 5-bromo-2-furoyl substituents attached to the guanidine core. Guanidine (HN=C(NH₂)₂) is a strong organic base, and its derivatives are widely studied for their biological activity, including antimicrobial, antitumor, and enzyme inhibitory properties . The brominated furoyl groups in this compound likely enhance its lipophilicity and electrophilic reactivity, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

62120-12-1

Molecular Formula

C11H7Br2N3O4

Molecular Weight

405.00 g/mol

IUPAC Name

5-bromo-N-[N'-(5-bromofuran-2-carbonyl)carbamimidoyl]furan-2-carboxamide

InChI

InChI=1S/C11H7Br2N3O4/c12-7-3-1-5(19-7)9(17)15-11(14)16-10(18)6-2-4-8(13)20-6/h1-4H,(H3,14,15,16,17,18)

InChI Key

LKAFVFNHRWUAFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NC(=NC(=O)C2=CC=C(O2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(5-bromo-2-furoyl)guanidine typically involves the reaction of 5-bromo-2-furoyl chloride with guanidine. The reaction is carried out in an organic solvent such as dichloromethane or benzene, under reflux conditions. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: Industrial production of N,N’-Bis(5-bromo-2-furoyl)guanidine follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(5-bromo-2-furoyl)guanidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the furoyl groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The furoyl groups can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include azido or thiol-substituted derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the furoyl groups.

Scientific Research Applications

N,N’-Bis(5-bromo-2-furoyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Bis(5-bromo-2-furoyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural Comparisons

Guanidine derivatives vary significantly based on substituent groups. Below is a structural comparison with key analogs:

Compound Core Structure Substituents Key Features
N,N'-Di-(5-bromo-2-furoyl)guanidine Guanidine Two 5-bromo-2-furoyl groups High lipophilicity due to brominated furan rings; potential electrophilic sites .
Nafamostat Benzoate-guanidine (6-Carbamimidoylnaphthalen-2-yl) benzoate Serine protease inhibitor; "foot-in-the-door" NMDA receptor blocker .
Sepimostat Benzoate-imidazolylamine 4,5-Dihydro-1H-imidazol-2-ylamino group NMDA receptor inhibitor; structural similarity to nafamostat but lower toxicity .
Indolo[2,3-b]quinoline guanidines Indoloquinoline-guanidine Fused indole-quinoline scaffold Antitumor activity; optimized via guanylation with pyrazole reagents .
N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine Sulfonylguanidine Chloro-methylsulfanyl and methylsulfanyl groups High synthetic yield (70%); potential antimicrobial applications .

Key Observations :

  • Brominated furoyl groups in the target compound may confer higher stability and binding affinity compared to non-halogenated analogs.
  • Unlike nafamostat and sepimostat, which target proteases or ion channels, the biological activity of this compound remains underexplored but may align with antitumor or antimicrobial roles based on structural parallels .

Key Observations :

  • The target compound’s synthesis may require brominated furoyl chloride intermediates, similar to methods used for sulfonylguanidines .
  • Pyrazole-based guanylation reagents (e.g., 1H-pyrazole-1-carboxamidine hydrochloride) offer efficient pathways for complex guanidines .

Key Observations :

  • Structural analogs like indoloquinoline guanidines demonstrate that aromatic substituents are critical for DNA-targeted activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.